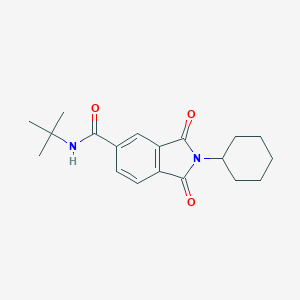
N-tert-butyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and an isoindolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This reaction typically occurs under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method.
Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions . This approach is notable for its practicality and the mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of catalysts and solvent-free conditions is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Substitution reactions often involve nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-tert-butyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
N-tert-Butoxycarbonylimidazole: Employed in organic synthesis as a protecting group.
tert-Butyl N-hydroxycarbamate: Utilized in various chemical reactions and as a reagent.
These compounds share structural similarities but differ in their specific applications and reactivity. This compound is unique due to its combination of functional groups and potential for diverse applications.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-tert-butyl-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)20-16(22)12-9-10-14-15(11-12)18(24)21(17(14)23)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3,(H,20,22) |
InChI Key |
IPAPZIWIADYHQE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















